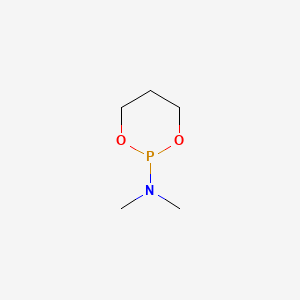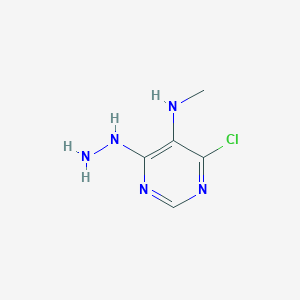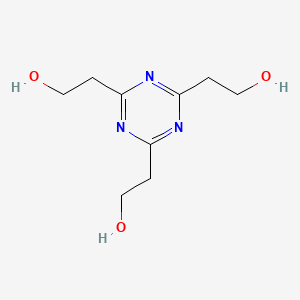
Silane, dichloro(2,2-dichloroethenyl)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichloro(2,2-dichloroethenyl)methyl- is a chemical compound with the molecular formula C3H4Cl4Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two chlorine atoms and a 2,2-dichloroethenyl group attached to the silicon atom.
準備方法
The synthesis of Silane, dichloro(2,2-dichloroethenyl)methyl- typically involves the reaction of methyltrichlorosilane with 2,2-dichloroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Silane, dichloro(2,2-dichloroethenyl)methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with lithium aluminum hydride can produce a methylsilane.
科学的研究の応用
Silane, dichloro(2,2-dichloroethenyl)methyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it a valuable intermediate in the preparation of functionalized silanes and siloxanes.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce silicon-containing groups for various studies.
Medicine: Research into the potential medical applications of this compound includes its use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: In industrial applications, Silane, dichloro(2,2-dichloroethenyl)methyl- is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which Silane, dichloro(2,2-dichloroethenyl)methyl- exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the silicon atom and the attached chlorine and 2,2-dichloroethenyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, to form new compounds with different properties.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in a substitution reaction, the chlorine atoms may be replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
類似化合物との比較
Silane, dichloro(2,2-dichloroethenyl)methyl- can be compared with other similar compounds, such as:
Dichloro(methyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of the 2,2-dichloroethenyl group. It is used in similar applications but has different reactivity and properties due to the presence of the phenyl group.
Silane, dichloro(2-methoxyethyl)methyl-: This compound contains a 2-methoxyethyl group instead of the 2,2-dichloroethenyl group. It is used in the synthesis of other organosilicon compounds and has different reactivity due to the presence of the methoxy group.
The uniqueness of Silane, dichloro(2,2-dichloroethenyl)methyl- lies in its specific structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
18083-51-7 |
|---|---|
分子式 |
C3H4Cl4Si |
分子量 |
210.0 g/mol |
IUPAC名 |
dichloro-(2,2-dichloroethenyl)-methylsilane |
InChI |
InChI=1S/C3H4Cl4Si/c1-8(6,7)2-3(4)5/h2H,1H3 |
InChIキー |
MCONWHQVIWBGQX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=C(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

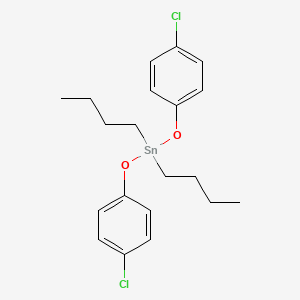
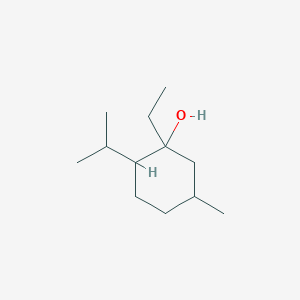

![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)

